Cas no 955305-13-2 (N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine is a synthetic compound with notable structural features. It exhibits a unique pyrimidine ring system, providing potential for diverse chemical interactions. This compound's multifunctional nature and specific substitution patterns may offer advantages in medicinal chemistry, including potential applications in drug discovery and material science.
N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine structure
955305-13-2 structure
Product Name:N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
CAS No:955305-13-2
MF:C27H26N6O3
MW:482.533745288849
CID:6208893
PubChem ID:17017044
Update Time:2025-07-21

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Chemical and Physical Properties

Names and Identifiers

    • N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
    • 4-N-(2,5-dimethoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
    • F2090-0748
    • 955305-13-2
    • N4-(2,5-dimethoxyphenyl)-N6-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • AKOS002327108
    • N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
    • Inchi: 1S/C27H26N6O3/c1-34-20-13-14-24(36-3)22(15-20)30-25-21-17-29-33(19-10-5-4-6-11-19)26(21)32-27(31-25)28-16-18-9-7-8-12-23(18)35-2/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
    • InChI Key: VOEQGGGUHACKRI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1NC1=C2C=NN(C3C=CC=CC=3)C2=NC(=N1)NCC1C=CC=CC=1OC)OC

Computed Properties

  • Exact Mass: 482.20663871g/mol
  • Monoisotopic Mass: 482.20663871g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 95.4Ų

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>

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N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Related Literature

Additional information on N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine

N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound with the CAS number 955305-13-2 represents a novel heterocyclic molecule that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This review aims to provide a comprehensive overview of the compound's structure, properties, and its potential applications, particularly in the context of recent advancements in drug discovery and therapeutic development.

The molecular structure of N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is characterized by a fused pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its biological activity and structural versatility. The presence of multiple aromatic rings and substituents such as 2,5-dimethoxyphenyl and 2-methoxyphenylmethyl enhances its pharmacological profile by influencing its solubility, metabolic stability, and interaction with biological targets.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The compound in question has shown promising results in preclinical studies, particularly in terms of its ability to modulate key signaling pathways involved in disease progression.

One of the most intriguing aspects of N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its dual functionality. The diamine moiety at the 4,6 positions provides a site for interaction with various biological targets, while the aromatic rings offer opportunities for further derivatization to enhance specific pharmacological effects. This dual functionality makes it a versatile scaffold for designing molecules with tailored biological activities.

In the context of drug discovery, the compound's structure suggests potential applications in targeting enzymes and receptors involved in cancer metabolism. Recent research has demonstrated that alterations in metabolic pathways are frequently observed in cancer cells, making them attractive targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core has been shown to inhibit key enzymes such as kinases and phosphodiesterases, which are critical for cancer cell proliferation and survival.

The synthesis of N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multi-step organic reactions that highlight the synthetic prowess required to construct complex heterocyclic frameworks. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled the efficient assembly of the molecular framework. These synthetic strategies not only enhance yield but also allow for precise control over regioselectivity and stereoselectivity.

The pharmacokinetic properties of this compound are another area of interest. The presence of methoxy groups enhances lipophilicity while maintaining solubility in aqueous media. This balance is crucial for drug candidates that need to traverse biological membranes while remaining stable in biological fluids. Preliminary pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Emerging evidence suggests that the compound may have significant therapeutic potential beyond cancer treatment. Studies have indicated its ability to modulate inflammatory pathways by interacting with transcription factors and cytokines. This makes it a promising candidate for developing novel anti-inflammatory agents that could be used in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The role of computational chemistry in optimizing the pharmacological properties of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These predictions guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance potency.

In conclusion, N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyphenyl)methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine represents a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry. Its unique scaffold and functional groups make it a versatile tool for drug discovery efforts aimed at modulating key biological pathways involved in disease progression. As research continues to uncover new applications for this compound,, its importance is likely to grow further.

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